molecular formula C5H10O5S B6317547 Methyl (S)-2-(methanesulfonyloxy)propanoate CAS No. 63696-98-0

Methyl (S)-2-(methanesulfonyloxy)propanoate

Cat. No.: B6317547
CAS No.: 63696-98-0
M. Wt: 182.20 g/mol
InChI Key: XEUQMYXHUMKCJY-BYPYZUCNSA-N
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Description

Methyl (S)-2-(methanesulfonyloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyloxy group attached to the second carbon of a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-(methanesulfonyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(methanesulfonyloxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Methyl (S)-2-(methanesulfonyloxy)propanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (S)-2-(methanesulfonyloxy)propanoate involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The methanesulfonyloxy group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the modification of proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methanesulfonyloxy)acetate
  • Ethyl (S)-2-(methanesulfonyloxy)propanoate
  • Methyl (S)-2-(tosyloxy)propanoate

Uniqueness

Methyl (S)-2-(methanesulfonyloxy)propanoate is unique due to its specific stereochemistry and the presence of the methanesulfonyloxy group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications. Compared to similar compounds, it may offer advantages in terms of reaction rates and product yields in certain contexts.

Properties

IUPAC Name

methyl (2S)-2-methylsulfonyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUQMYXHUMKCJY-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447617
Record name Methyl (S)-2-(methanesulfonyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63696-98-0
Record name Methyl (S)-2-(methanesulfonyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-methanesulfonyloxy-propionic acid methyl ester
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